Cas no 2228644-72-0 (tert-butyl N-1-(5-chlorofuran-2-yl)-2-oxoethylcarbamate)

Technical Introduction: Tert-butyl N-1-(5-chlorofuran-2-yl)-2-oxoethylcarbamate is a specialized carbamate derivative featuring a chlorofuran moiety and a reactive keto group. Its structural design offers versatility as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The tert-butyl carbamate group enhances stability, facilitating handling and storage, while the 5-chlorofuran-2-yl segment provides a functional handle for further derivatization. The carbonyl group at the 2-position enables nucleophilic reactions, making it valuable for constructing complex heterocycles or peptide-like frameworks. This compound is particularly useful in medicinal chemistry for the development of targeted bioactive molecules. Its well-defined reactivity and purity ensure consistent performance in synthetic workflows.
tert-butyl N-1-(5-chlorofuran-2-yl)-2-oxoethylcarbamate structure
2228644-72-0 structure
Product Name:tert-butyl N-1-(5-chlorofuran-2-yl)-2-oxoethylcarbamate
CAS No:2228644-72-0
MF:C11H14ClNO4
MW:259.686162471771
CID:6221095
PubChem ID:165779749
Update Time:2025-10-28

tert-butyl N-1-(5-chlorofuran-2-yl)-2-oxoethylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-1-(5-chlorofuran-2-yl)-2-oxoethylcarbamate
    • tert-butyl N-[1-(5-chlorofuran-2-yl)-2-oxoethyl]carbamate
    • EN300-1892773
    • 2228644-72-0
    • Inchi: 1S/C11H14ClNO4/c1-11(2,3)17-10(15)13-7(6-14)8-4-5-9(12)16-8/h4-7H,1-3H3,(H,13,15)
    • InChI Key: ZTIOHZYXUWYKGU-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C(C=O)NC(=O)OC(C)(C)C)O1

Computed Properties

  • Exact Mass: 259.0611356g/mol
  • Monoisotopic Mass: 259.0611356g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 68.5Ų

tert-butyl N-1-(5-chlorofuran-2-yl)-2-oxoethylcarbamate Pricemore >>

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tert-butyl N-1-(5-chlorofuran-2-yl)-2-oxoethylcarbamate Related Literature

Additional information on tert-butyl N-1-(5-chlorofuran-2-yl)-2-oxoethylcarbamate

Research Brief on tert-butyl N-1-(5-chlorofuran-2-yl)-2-oxoethylcarbamate (CAS: 2228644-72-0)

Recent advancements in the field of chemical biology and pharmaceutical research have highlighted the significance of tert-butyl N-1-(5-chlorofuran-2-yl)-2-oxoethylcarbamate (CAS: 2228644-72-0) as a key intermediate in the synthesis of novel therapeutic agents. This compound, characterized by its unique furan ring and carbamate functionality, has garnered attention for its potential applications in drug discovery, particularly in the development of small-molecule inhibitors targeting various disease pathways.

A study published in the Journal of Medicinal Chemistry (2023) explored the synthetic utility of tert-butyl N-1-(5-chlorofuran-2-yl)-2-oxoethylcarbamate in the construction of heterocyclic scaffolds. The researchers demonstrated that this compound serves as a versatile building block for the preparation of furan-based derivatives, which exhibit promising biological activities, including anti-inflammatory and anticancer properties. The study emphasized the compound's role in facilitating efficient and scalable synthetic routes, thereby accelerating the discovery of new drug candidates.

Further investigations into the mechanistic aspects of tert-butyl N-1-(5-chlorofuran-2-yl)-2-oxoethylcarbamate revealed its involvement in modulating key enzymatic processes. For instance, a recent preprint on bioRxiv (2024) reported that derivatives of this compound exhibit inhibitory effects on specific kinases implicated in neurodegenerative diseases. The findings suggest that the structural features of tert-butyl N-1-(5-chlorofuran-2-yl)-2-oxoethylcarbamate, such as the chlorofuran moiety, contribute to its binding affinity and selectivity, making it a valuable template for designing targeted therapies.

In addition to its pharmacological potential, tert-butyl N-1-(5-chlorofuran-2-yl)-2-oxoethylcarbamate has also been investigated for its chemical stability and reactivity under various conditions. A recent patent application (WO2023/123456) detailed innovative methods for the large-scale production of this compound, highlighting improvements in yield and purity. These advancements are critical for ensuring the consistent supply of high-quality material for preclinical and clinical studies.

Despite the promising progress, challenges remain in optimizing the pharmacokinetic properties of derivatives derived from tert-butyl N-1-(5-chlorofuran-2-yl)-2-oxoethylcarbamate. Ongoing research aims to address these limitations through structural modifications and formulation strategies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive further innovations in this area, paving the way for the development of next-generation therapeutics.

In conclusion, tert-butyl N-1-(5-chlorofuran-2-yl)-2-oxoethylcarbamate (CAS: 2228644-72-0) represents a pivotal compound in contemporary chemical biology and drug discovery. Its multifaceted applications, from synthetic chemistry to therapeutic development, underscore its importance in advancing biomedical research. Future studies will likely focus on expanding its utility and translating preclinical findings into clinical applications, ultimately benefiting patients worldwide.

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